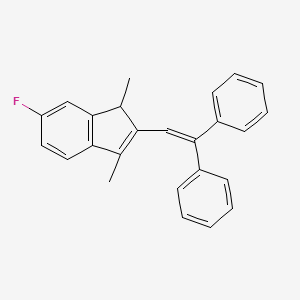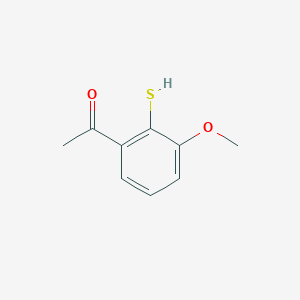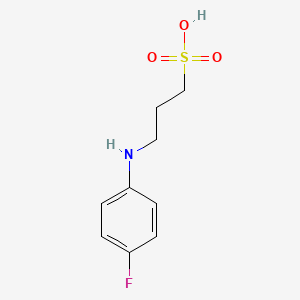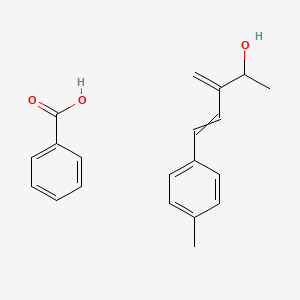
Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester is a complex organic compound that belongs to the class of borinic acids. These compounds are known for their unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a borinic acid core with substituted phenyl and quinolinyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester typically involves the reaction of boronic acid derivatives with appropriate phenyl and quinolinyl reagents. Common synthetic routes include:
Suzuki Coupling Reaction: This method involves the coupling of boronic acid with halogenated phenyl and quinolinyl compounds in the presence of a palladium catalyst and a base.
Direct Esterification: This method involves the direct esterification of boronic acid with phenyl and quinolinyl alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or quinolinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, nickel.
Major Products
Oxidation: Boronic acids, borates.
Reduction: Alcohols, reduced esters.
Substitution: Substituted phenyl or quinolinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling and polymerization.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Drug Development:
Medicine
Therapeutics: The compound may be explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s borinic acid core can form reversible covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Borinic acid, phenyl-, 8-quinolinyl ester
- Borinic acid, (4-methoxyphenyl)-, 8-quinolinyl ester
- Borinic acid, (3-chlorophenyl)-, 8-quinolinyl ester
Uniqueness
Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester is unique due to the presence of both 3-chlorophenyl and 3,4-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
873101-97-4 |
|---|---|
Molekularformel |
C23H19BClNO3 |
Molekulargewicht |
403.7 g/mol |
IUPAC-Name |
(3-chlorophenyl)-(3,4-dimethoxyphenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C23H19BClNO3/c1-27-20-12-11-18(15-22(20)28-2)24(17-8-4-9-19(25)14-17)29-21-10-3-6-16-7-5-13-26-23(16)21/h3-15H,1-2H3 |
InChI-Schlüssel |
RHLWRYCQROMJAI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)Cl)(C2=CC(=C(C=C2)OC)OC)OC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)

![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)


![4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B14185843.png)

![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)
![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)



